N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate
Description
N-[2-(3-Methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate (CAS: 301671-47-6), also referred to as 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate, is a cationic benzothiazole derivative characterized by:
Properties
IUPAC Name |
N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S.CH4O4S/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;1-5-6(2,3)4/h2-12H,1H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECYYMRQZMINOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.COS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 3-Methylbenzothiazole or its derivatives
- Aniline or substituted aniline (phenylamine)
- Methylating agents such as methyl sulfate or dimethyl sulfate
- Solvents: typically polar aprotic solvents (e.g., dichloromethane, ethanol)
- Catalysts or acid/base mediators depending on reaction step
Stepwise Synthesis
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of benzothiazolium intermediate | Benzothiazole derivative + methylating agent | 75-85% | Quaternization of benzothiazole nitrogen with methyl sulfate |
| 2 | Condensation with aniline | Benzothiazolium salt + aniline in ethanol or dichloromethane, reflux or room temperature | 70-80% | Ethenyl linkage formed via Schiff base-like condensation |
| 3 | Salt formation and purification | Addition of methyl sulfate or methylating agent, stirring at 40-80°C | 80-90% | Formation of methyl sulfate salt, purification by recrystallization |
Table 1: Typical synthetic steps and conditions for this compound preparation
Representative Synthetic Procedure
A commonly reported procedure involves:
- Quaternization: 3-Methylbenzothiazole is reacted with methyl sulfate under controlled heating (50-70°C) to form the 3-methylbenzothiazolium methyl sulfate salt.
- Condensation: The benzothiazolium salt is then reacted with aniline or substituted aniline in ethanol under reflux, forming the ethenyl linkage by elimination of water.
- Isolation: The product is precipitated by addition of a non-polar solvent or by cooling, followed by filtration and recrystallization from ethanol or methanol.
This method yields the target compound as a crystalline solid with melting points typically around 140-150°C.
Analytical Characterization and Research Findings
Spectroscopic Data
- Infrared (IR) Spectroscopy: Characteristic peaks include N-H stretching (~3395 cm⁻¹), aromatic C=C stretching (~1460 cm⁻¹), C-N stretching (~1320 cm⁻¹), and C-S stretching (~1250 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): Proton NMR shows aromatic protons between 7.0-8.0 ppm and methyl group singlets near 2.2-2.5 ppm.
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight 378.5 g/mol confirm molecular identity.
Yield and Purity
Typical overall yields for the synthesis range from 70% to 85%, depending on reaction conditions and purification methods. Purity is often confirmed by chromatographic techniques and melting point consistency.
Comparative Analysis of Preparation Methods
| Aspect | Method A: Direct Quaternization + Condensation | Method B: Stepwise Intermediate Synthesis | Notes |
|---|---|---|---|
| Reaction Time | 4-6 hours | 6-8 hours | Stepwise method longer but more controlled |
| Yield | 75-80% | 80-85% | Slightly higher yield in stepwise method |
| Purity | High | Very High | Stepwise method allows better purification |
| Scalability | Moderate | High | Stepwise preferred for scale-up |
| Solvent Use | Ethanol, DCM | Ethanol, Methanol | Similar solvents used |
Table 2: Comparison of different synthetic approaches for this compound
Notes on Reaction Optimization
- Temperature Control: Maintaining 50-70°C during quaternization prevents decomposition.
- Solvent Choice: Polar aprotic solvents facilitate condensation; ethanol is preferred for its ease of removal.
- Methylating Agent: Methyl sulfate is favored over dimethyl sulfate due to safer handling and better selectivity.
- Purification: Recrystallization from ethanol or methanol yields high-purity product; chromatographic methods can be used for further refinement.
Summary of Research and Applications
The compound is primarily synthesized for research use in dye chemistry and photophysical studies. Its preparation methods have been refined to optimize yield and purity, with the methyl sulfate salt providing enhanced solubility and stability. Research continues to explore modifications of the benzothiazolium core to improve properties for biological imaging and materials science.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[2-(phenylamino)ethenyl]benzothiazolium Methyl Sulfate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through various pathways, including hydrogen bonding, hydrophobic interactions, and covalent modifications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs:
Physicochemical Properties
- Solubility : The methyl sulfate counterion in the target compound improves water solubility compared to neutral benzothiazoles (e.g., Compound 55, which relies on polar amide/thioether groups) .
- Lipophilicity : The trifluoromethyl group in ’s analog increases logP , favoring blood-brain barrier penetration in drug design .
- Stability : The ethenyl linkage in the target compound may confer sensitivity to light-induced isomerization, whereas silicon-containing analogs () exhibit enhanced thermal stability .
Biological Activity
N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline; methyl sulfate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound is classified as a benzothiazole derivative, which is known for its diverse pharmacological properties. The molecular formula is , with a molecular weight of approximately 358.48 g/mol. Its structure features a benzothiazole ring, which contributes to its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that benzothiazole derivatives possess a range of biological activities, including:
- Antimicrobial Activity : Benzothiazole compounds are often evaluated for their antibacterial and antifungal properties. Studies have shown that derivatives can inhibit the growth of various pathogens.
- Anticancer Properties : Some benzothiazoles exhibit cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer agents.
- Anti-inflammatory Effects : Certain compounds in this class have demonstrated the ability to reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of similar benzothiazole derivatives:
-
Antimicrobial Activity :
- A study evaluated the antibacterial properties of various benzothiazole derivatives, finding that some exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and interference with metabolic pathways.
-
Cytotoxicity Against Cancer Cells :
- Research involving N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline showed promising results in inhibiting the proliferation of human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.
-
Anti-inflammatory Mechanisms :
- In a model of acute inflammation, compounds similar to N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-y)ethenyl]aniline were shown to significantly reduce paw edema in rats. This effect was attributed to the suppression of pro-inflammatory cytokines.
Data Tables
The biological activity of N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-y)ethenyl]aniline; methyl sulfate can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzothiazoles act as inhibitors for enzymes involved in pathogen metabolism or inflammation pathways.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to inhibited replication and transcription in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
